2,4-Dichloro-5-methylpyrimidine-15N2,13C
Description
2,4-Dichloro-5-methylpyrimidine-$^{15}\text{N}2$,$^{13}\text{C}$ is an isotopically labeled derivative of 2,4-dichloro-5-methylpyrimidine, a halogenated pyrimidine widely used as a synthetic intermediate in pharmaceuticals and agrochemicals. The compound incorporates stable isotopes $^{15}\text{N}$ (98 atom %) and $^{13}\text{C}$ (99 atom %) at specific positions, enabling tracking in metabolic studies, reaction mechanisms, and structural analyses via techniques like NMR and mass spectrometry . The parent compound, 2,4-dichloro-5-methylpyrimidine (2b), is synthesized via chlorination of 2,4-dihydroxy-5-methylpyrimidine using POCl$3$ and pyridine, achieving an 88% yield and 98% purity . Key spectral data for the non-labeled compound include:
- $^1\text{H}$-NMR (CDCl$3$): δ 8.36 (s, 1H, pyrimidine-H), 2.30 (d, J=0.4 Hz, 3H, CH$3$) .
- $^{13}\text{C}$-NMR (CDCl$3$): δ 162.3 (C2), 160.0 (C4), 157.9 (C6), 129.0 (C5), 15.7 (CH$3$) .
The isotopic labeling alters spectral properties; for example, $^{13}\text{C}$-labeled carbons exhibit distinct shifts or splitting in NMR, as observed in solid-state $^{13}\text{C}$ NMR studies of related compounds .

Properties
Molecular Formula |
C₄¹³CH₄Cl₂¹⁵N₂ |
|---|---|
Molecular Weight |
165.98 |
Synonyms |
2,6-Dichloro-5-methylpyrimidine-15N2,13C; 5-Methyl-2,4-dichloropyrimidine-15N2,13C; NSC 37532-15N2,13C; _x000B__x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Analogues
2.1.1 2,4-Dichloro-5-fluoropyrimidine-$^{13}\text{C}$,$^{15}\text{N}_2$
- Structural Differences: The fluorine substituent at C5 increases electrophilicity compared to the methyl group in 2,4-dichloro-5-methylpyrimidine-$^{15}\text{N}_2$,$^{13}\text{C}$, enhancing reactivity in nucleophilic aromatic substitution .
- Isotopic Purity: 99 atom % $^{13}\text{C}$, 98 atom % $^{15}\text{N}$, similar to the methyl derivative .
- Applications: Used in tracer studies for fluorinated drug candidates, leveraging fluorine’s unique NMR properties ($^{19}\text{F}$-NMR) for detection .
2.1.2 Thymine-$^{13}\text{C}5$,$^{15}\text{N}2$
- Functional Groups: Contains hydroxyl and carbonyl groups (5-methyluracil structure), contrasting with the chloro and methyl groups of 2,4-dichloro-5-methylpyrimidine.
- Isotopic Labeling: Full $^{13}\text{C}$ labeling at C2, C4, C5, C6 and $^{15}\text{N}$ at N1, N3, enabling studies in DNA/RNA metabolism .
- Stability: Requires storage at -20°C to maintain isotopic integrity, a consideration shared with halogenated pyrimidines .
Spectral and Analytical Data
- MS Data: The non-labeled parent compound has an MS (ESI) m/z of 163.1 , while the $^{13}\text{C}$-labeled derivative shows a +1 Da shift for each $^{13}\text{C}$ atom.
- NMR Shifts: 2,4-Dichloro-5-methylpyrimidine-$^{15}\text{N}_2$,$^{13}\text{C}$: $^{13}\text{C}$-labeled C5 and C2 exhibit upfield shifts (~2-3 ppm) compared to non-labeled analogs . Thymine-$^{13}\text{C}5$,$^{15}\text{N}2$: Distinct $^{13}\text{C}$ signals at δ 165.2 (C4) and δ 151.5 (C2) due to carbonyl and amine environments .
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